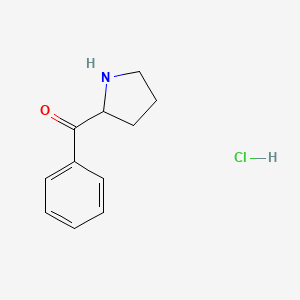

2-Benzoylpyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

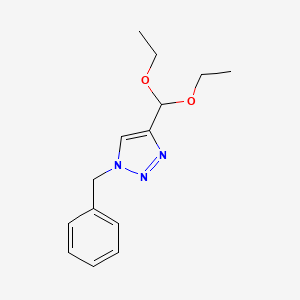

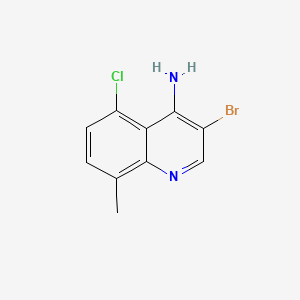

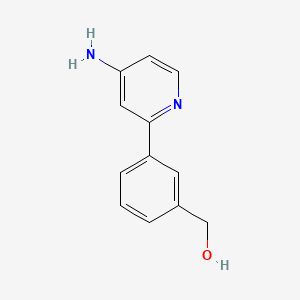

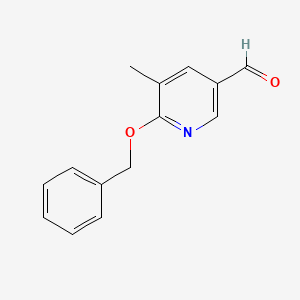

The molecular structure of 2-Benzoylpyrrolidine hydrochloride consists of a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Aplicaciones Científicas De Investigación

Synthetic Applications

Recyclization Reactions : 2-Benzoylpyrrolidine derivatives have been used in recyclization reactions to synthesize γ-aminopropylpyrazoles and pyrimidines, highlighting their utility in creating heterocyclic compounds which are pivotal in pharmaceutical chemistry (Shvidenko et al., 2010).

Catalytic Arylation : Research has shown that halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides can serve as chiral auxiliaries for the asymmetric synthesis of (S)-α-amino acids, indicating the role of 2-benzoylpyrrolidine derivatives in facilitating selective and catalytic arylation processes without the need for a directing group (Belokon’ et al., 2002).

Material Science and Corrosion Inhibition

Corrosion Inhibition : Studies have explored the inhibition efficiency of 2-benzoylpyrrolidine derivatives on the corrosion of mild steel in hydrochloric acid solutions. These compounds show potential as corrosion inhibitors due to their structure-dependent electron donor properties, which increase with inhibitor concentration and decrease with temperature (James et al., 2009).

Biocatalysis and Green Chemistry

Enantioselective Bioreduction : The asymmetric reduction of 2-benzoylpyridine derivatives to produce enantiopure alcohols has been achieved using novel biocatalysts. This approach demonstrates the potential of 2-benzoylpyrrolidine derivatives in green chemistry, offering an environmentally friendly alternative for the synthesis of chiral alcohols, which are crucial intermediates in pharmaceutical manufacturing (Xu et al., 2017).

Advanced Synthesis Techniques

Fluorinative Ring Opening : The formal fluorinative ring opening of 2-benzoylpyrrolidines has been developed, utilizing [1,2]-phospha-Brook rearrangement. This method provides an efficient access to 2-aryl-3-fluoropiperidines, showcasing the versatility of 2-benzoylpyrrolidine derivatives in facilitating complex organic transformations (Kondoh et al., 2021).

Propiedades

IUPAC Name |

phenyl(pyrrolidin-2-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXIWJXHEFXGNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoylpyrrolidine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.